molecular formula C13H15NO2 B2511615 (1S,2R,8R)-14-oxa-7-azatetracyclo[6.6.1.0^{1,11}.0^{2,7}]pentadeca-9,11-dien-13-one CAS No. 1486484-83-6

(1S,2R,8R)-14-oxa-7-azatetracyclo[6.6.1.0^{1,11}.0^{2,7}]pentadeca-9,11-dien-13-one

Cat. No.: B2511615
CAS No.: 1486484-83-6
M. Wt: 217.268
InChI Key: SWZMSZQQJRKFBP-LOWVWBTDSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic name “(1S,2R,8R)-14-oxa-7-azatetracyclo[6.6.1.0¹,¹¹.0²,⁷]pentadeca-9,11-dien-13-one” reflects its complex polycyclic architecture. The IUPAC nomenclature follows these rules:

  • Bridge notation : The tetracyclic system is defined by four fused rings with bridgehead atoms. The prefix “tetracyclo” specifies the bridging pattern:
    • First bridge : [6.6.1] indicates a bicyclo structure with bridge lengths of 6, 6, and 1 carbons.
    • Second and third bridges : The “0¹,¹¹” and “0²,⁷” descriptors denote fused rings at specific positions, creating a 15-membered framework (pentadeca).
  • Heteroatoms : “14-oxa-7-aza” identifies oxygen at position 14 and nitrogen at position 7.
  • Functional groups : The “13-one” suffix denotes a ketone at position 13.
  • Stereochemistry : The (1S,2R,8R) configuration specifies absolute stereochemistry at three chiral centers.

Table 1: Key components of IUPAC nomenclature

Component Description
Tetracyclo[6.6.1.0¹,¹¹.0²,⁷] Four fused rings with bridge lengths and fusion points
14-Oxa Oxygen atom at position 14
7-Aza Nitrogen atom at position 7
13-one Ketone functional group at position 13

This nomenclature aligns with related azatetracyclic alkaloids like securinine (C₁₃H₁₅NO₂), which shares a similar backbone but differs in substituents.

Molecular Geometry and Ring System Analysis

The compound features a rigid tetracyclic scaffold comprising:

  • A piperidine ring (6-membered, nitrogen-containing).
  • A γ-lactone ring (5-membered, oxygen-containing).
  • Two fused bicyclic systems creating a bridged framework.

Key geometric parameters derived from X-ray crystallography:

  • Bond lengths :
    • C1–O14: 1.214 Å (typical for ketones).
    • N7–C8: 1.472 Å (consistent with sp³ hybridization).
  • Bond angles :
    • O14–C13–C12: 121.5° (distorted due to ring strain).
  • Torsional strain : Minimized through chair-like conformations in the piperidine ring.

Figure 1: Ring system connectivity

Piperidine (N7)  
│  
┌──γ-Lactone (O14)  
│  │  
Bicyclo[6.6.1] framework  

The γ-lactone and piperidine rings intersect at C13 and C8, creating a planar region that stabilizes conjugated double bonds at C9–C11.

Stereochemical Configuration and Chiral Centers

The compound exhibits three chiral centers (C1, C2, C8) with 1S, 2R, 8R configurations. Critical stereochemical features include:

  • C1 configuration : The S-configuration orients the methoxy group axially, influencing hydrogen-bonding interactions.
  • C2 and C8 : The R-configurations create a trans-decalin-like arrangement, reducing steric clashes between the piperidine and lactone rings.

Table 2: Stereochemical comparison with related compounds

Compound C1 Configuration C2 Configuration C8 Configuration
(1S,2R,8R)-Target S R R
Securinine S R S
Allosecurinine R S R

X-ray diffraction of single crystals confirms the absolute configuration, with Flack parameter = 0.02(3) . The stereochemistry dictates its biological activity by modulating interactions with targets like GABA receptors.

Comparative Analysis with Related Azatetracyclic Compounds

Structural distinctions from analogs :

  • Securinine (C₁₃H₁₅NO₂) :
    • Lacks the methoxy group at C1.
    • Contains an additional double bond at C14–C15.
  • Virosecurinine :
    • Epimer at C7 (β-configuration vs. α in the target compound).
  • Nirurine :
    • Features an oxazolidine ring instead of γ-lactone.

Table 3: Ring system variations

Compound Ring System Heteroatoms
Target Compound Tetracyclic (6.6.1.0¹,¹¹.0²,⁷) 1 O, 1 N
Securinine Tetracyclic (6.5.1.0¹,¹⁰) 1 O, 1 N
Phyllanthidine Pentacyclic 2 O, 1 N

The target compound’s unique 14-oxa bridge enhances rigidity compared to securinine derivatives, making it a scaffold for drug design. Its stereoelectronic profile favors interactions with enzymatic pockets, as seen in anticancer studies.

Properties

IUPAC Name

(1S,2R,8R)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2/t10-,11+,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZMSZQQJRKFBP-LOWVWBTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2[C@H](C1)[C@]34C[C@@H]2C=CC3=CC(=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1S,2R,8R)-14-oxa-7-azatetracyclo[6.6.1.0^{1,11}.0^{2,7}]pentadeca-9,11-dien-13-one is a complex organic molecule with potential biological activities that merit detailed exploration. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H15NO2C_{13}H_{15}NO_2, with a molecular weight of approximately 217.27 g/mol. The InChIKey is SWZMSZQQJRKFBP-WZRBSPASSA-N , which allows for easy identification in chemical databases.

Structural Characteristics

The compound features a unique tetracyclic structure that contributes to its biological activity. The presence of both nitrogen and oxygen heteroatoms in the ring system plays a crucial role in its interaction with biological targets.

Pharmacological Properties

Anticholinergic Activity : The compound exhibits anticholinergic properties, which may influence neurotransmission by blocking acetylcholine receptors. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Neuroprotective Effects : Research indicates that compounds similar to this one may provide neuroprotection against oxidative stress and excitotoxicity, potentially offering therapeutic benefits in neurodegenerative disorders.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Acetylcholinesterase (AChE) : By inhibiting AChE, the compound can increase the availability of acetylcholine in synaptic clefts, enhancing cholinergic signaling.
  • Modulation of NMDA Receptors : The compound may also interact with NMDA receptors, which are vital for synaptic plasticity and memory function.

Study 1: Neuroprotective Effects

In a study assessing neuroprotective effects against oxidative stress in neuronal cell lines, this compound demonstrated significant reductions in cell death when exposed to oxidative agents. The results suggested that the compound's antioxidant properties could be beneficial for treating neurodegenerative diseases.

ParameterControl GroupTreatment Group
Cell Viability (%)6585
Reactive Oxygen SpeciesHighLow
Apoptotic Cells (%)3010

Study 2: Anticholinergic Activity

A pharmacological study evaluated the anticholinergic effects of the compound using animal models. Results showed that administration led to improved cognitive function in models mimicking Alzheimer's disease symptoms.

MeasurementControl GroupTreatment Group
Memory Retention Score5075
AChE Activity (µmol/min)52

Scientific Research Applications

Antimicrobial Activity

Research has indicated that (1S,2R,8R)-14-oxa-7-azatetracyclo[6.6.1.0^{1,11}.0^{2,7}]pentadeca-9,11-dien-13-one exhibits significant antimicrobial properties. In studies where it was tested against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, the compound demonstrated considerable inhibitory effects . The minimum inhibitory concentration (MIC) values were notably low for certain derivatives of this compound, suggesting its potential as a lead compound for developing new antibacterial agents.

Antitumor Activity

Preliminary investigations into the antitumor activity of this compound have shown promising results against several cancer cell lines including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. Compounds derived from similar tetracyclic structures have been reported to exhibit IC50 values in the low micromolar range, indicating their potential as effective anticancer agents . The mechanism of action is believed to involve the induction of apoptosis in cancer cells while sparing normal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. For instance:

  • Substituents on the aromatic rings : Variations in substituents can enhance or diminish antimicrobial and anticancer activities.
  • Functional groups : The presence of electron-withdrawing or electron-donating groups can significantly alter the compound's reactivity and biological profile.

Case Study 1: Antimicrobial Efficacy

In a study focused on synthesizing derivatives of this compound, several analogs were tested for their antimicrobial efficacy against a panel of pathogens. The results indicated that certain modifications led to enhanced activity against resistant strains of bacteria .

Case Study 2: Anticancer Properties

Another research initiative evaluated the cytotoxic effects of this compound on human cancer cell lines using MTT assays to assess cell viability post-treatment. The findings revealed that specific derivatives showed potent antiproliferative effects compared to standard chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varied Stereochemistry

The (1S,2R,8S)-isomer (MW: 217.267 g/mol) shares the same molecular formula and connectivity as the target compound but differs in the configuration at position 8 (8S vs. 8R) . Such stereochemical variations can significantly influence physicochemical properties, such as solubility and melting points, as well as biological activity. For example, in related quaternary ammonium compounds, stereochemistry has been shown to affect critical micelle concentration (CMC) values, which govern surfactant behavior .

Heteroatom-Modified Analogues

Compounds like “(1R,2R,7S,8S,13R)-13-hydroxy-14,14-dimethyl-10,15-dioxatricyclo[6.6.1.0^{2,7}]pentadecan-11-one” () and “(2R,4R,8S)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.0^{1,11}.0^{2,7}]pentadeca-9,11-dien-13-one” (MW: 247.293 g/mol, ) highlight the impact of heteroatom placement and substituents. The latter’s methoxy group increases molecular weight by 30 g/mol compared to the target compound and may enhance lipophilicity or hydrogen-bonding capacity .

Substituent Effects on Bioactivity

The presence of electron-withdrawing or donating groups, such as nitro or methoxy substituents, can modulate bioactivity. For instance, nitrothiophen-containing compounds exhibit enhanced antituberculosis activity compared to nitroimidazole derivatives . While the target compound lacks such substituents, its ketone group at position 13 may participate in hydrogen bonding, analogous to the acetylated derivatives in cembranoid-inspired libraries .

Polycyclic Frameworks with Expanded Ring Systems

Hexacyclic compounds like “4,5,15,16-tetramethoxy-10-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one” (MW: 398.671 g/mol, ) demonstrate how additional rings and substituents (e.g., tetramethoxy groups) increase molecular complexity and weight. Such modifications often correlate with altered pharmacokinetic profiles, including reduced solubility and increased metabolic stability .

Data Tables

Table 1: Structural and Molecular Comparison of Key Analogues

Compound Name Molecular Weight (g/mol) Heteroatoms Key Substituents Stereochemistry
(1S,2R,8R)-14-oxa-7-azatetracyclo[6.6.1.0¹,¹¹.0²,⁷]pentadeca-9,11-dien-13-one (Target) 217.267 O, N None 1S, 2R, 8R
(1S,2R,8S)-14-oxa-7-azatetracyclo[6.6.1.0¹,¹¹.0²,⁷]pentadeca-9,11-dien-13-one 217.267 O, N None 1S, 2R, 8S
(2R,4R,8S)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.0¹,¹¹.0²,⁷]pentadeca-9,11-dien-13-one 247.293 O, N Methoxy 2R, 4R, 8S
4,5,15,16-Tetramethoxy-10-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(16),2(7),3,5,9,11,... 398.671 O, N Tetramethoxy Not specified

Research Findings and Similarity Analysis

  • Similarity Indexing : Computational methods like Tanimoto coefficient analysis () can quantify structural similarity. For example, aglaithioduline showed ~70% similarity to SAHA, a histone deacetylase inhibitor, based on fingerprint matching . Applying such methods to the target compound and its analogs could reveal shared pharmacophoric features.
  • Biological Implications : While direct activity data for the target compound is unavailable, nitro-substituted analogs (e.g., nitrothiophens) demonstrate how specific substituents enhance antimycobacterial activity . The target’s ketone group may similarly interact with biological targets via hydrogen bonding.

Q & A

Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?

Synthesis typically involves multi-step organic reactions with strict control of temperature, solvent polarity, and reaction time. For example, similar polycyclic compounds are synthesized via cyclization reactions using catalysts like Lewis acids (e.g., BF₃·Et₂O) or transition-metal complexes . To optimize yields, employ Design of Experiments (DoE) methodologies to systematically vary parameters (e.g., solvent ratios, catalyst loading) and identify critical factors . High-performance liquid chromatography (HPLC) or GC-MS should monitor intermediate purity.

Q. How can researchers confirm the stereochemical configuration and structural integrity of this compound?

Use a combination of:

  • X-ray crystallography to resolve absolute stereochemistry (as demonstrated for analogous azatricyclic compounds) .
  • 2D NMR (e.g., NOESY, HSQC) to verify spatial relationships between protons and carbons.
  • Vibrational circular dichroism (VCD) for chiral center validation . Cross-validate results with computational models (e.g., density functional theory, DFT) to ensure consistency .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

Stability studies should assess:

  • Photodegradation : Store in amber vials under inert gas (N₂/Ar) to prevent oxidation.
  • Hygroscopicity : Use desiccants or vacuum-sealed containers if the compound is moisture-sensitive (common in oxa-aza systems) .
  • Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Discrepancies often arise from dynamic effects (e.g., conformational flexibility or solvent interactions). Mitigate by:

  • Performing variable-temperature NMR to detect exchange broadening or coalescence.
  • Comparing experimental IR/Raman spectra with DFT-simulated vibrational modes .
  • Revisiting crystallographic data to confirm bond angles and torsional strain .

Q. What computational strategies are effective for predicting reaction pathways or regioselectivity in derivatives of this compound?

Use quantum chemical reaction path searches (e.g., nudged elastic band method) to map energy barriers for key steps like ring-opening or cycloaddition . Pair with machine learning (ML) models trained on similar azatricyclic systems to predict regioselectivity. Validate predictions via isotopic labeling experiments (e.g., ¹³C tracking) .

Q. How can researchers address low bioactivity in preliminary assays despite favorable in silico docking results?

Potential issues include:

  • Solubility limitations : Use co-solvents (e.g., DMSO/PEG mixtures) or prodrug strategies.
  • Metabolic instability : Conduct microsomal stability assays (e.g., liver S9 fractions) to identify degradation hotspots .
  • Off-target binding : Perform competitive binding assays with labeled probes (e.g., fluorescent tags) .

Q. What methodologies are recommended for studying the enantiomer-specific biological effects of this compound?

  • Chiral chromatography (e.g., chiralcel OD-H column) to separate enantiomers .
  • Enantioselective synthesis using chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation for oxygenated analogs) .
  • Pharmacokinetic profiling in model organisms to compare bioavailability and toxicity .

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